molecular formula C11H17N B602334 N-ethyl-2-phenylpropan-1-amine CAS No. 91339-15-0

N-ethyl-2-phenylpropan-1-amine

Cat. No.: B602334
CAS No.: 91339-15-0
M. Wt: 163.26
InChI Key:
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Description

N-ethyl-2-phenylpropan-1-amine is a synthetic compound belonging to the class of phenylethylamines. It is structurally related to amphetamine and methamphetamine, and it exhibits psychoactive properties. This compound is known for its stimulant effects and has been studied for various applications in scientific research.

Scientific Research Applications

N-ethyl-2-phenylpropan-1-amine has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other phenylethylamine derivatives.

    Biology: Investigated for its effects on neurotransmitter systems and potential use in studying brain function.

    Medicine: Explored for its potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-2-phenylpropan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of phenylacetone with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-phenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of phenylacetone or phenylacetic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

N-ethyl-2-phenylpropan-1-amine exerts its effects primarily by acting as a central nervous system stimulant. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to enhanced alertness, focus, and energy levels. The compound interacts with adrenergic and dopaminergic receptors, modulating their activity and influencing various physiological processes.

Comparison with Similar Compounds

    Amphetamine: Shares a similar structure but lacks the ethyl group on the nitrogen atom.

    Methamphetamine: Similar structure with an additional methyl group on the nitrogen atom.

    Phenylpropanolamine: Structurally related but with different pharmacological properties.

Uniqueness: N-ethyl-2-phenylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological effects compared to other phenylethylamines. Its ethyl group on the nitrogen atom differentiates it from amphetamine and methamphetamine, leading to variations in its potency, duration of action, and side effect profile.

Properties

IUPAC Name

N-ethyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-12-9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJYTEMOKSUBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578308
Record name N-Ethyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52497-69-5
Record name N-Ethyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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